molecular formula C17H17FN2O B2931414 3-fluoro-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide CAS No. 2415523-58-7

3-fluoro-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide

Cat. No.: B2931414
CAS No.: 2415523-58-7
M. Wt: 284.334
InChI Key: RNTWQDQTQDFTRK-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with fluorine and methyl groups, and an amide group attached to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Friedel-Crafts acylation to introduce the acyl group, followed by nitration and subsequent reduction steps to achieve the desired substitution pattern. The final step involves the amide coupling reaction to attach the tetrahydronaphthalene moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Nucleophilic Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-fluoro-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-fluoro-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine and methyl groups enhance its binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Fluoro-5-methylpyridine-2-carboxamide

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide

  • 3-Fluoro-5-methyl-N-(phenyl)pyridine-2-carboxamide

Uniqueness: 3-Fluoro-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide stands out due to its specific substitution pattern and the presence of the tetrahydronaphthalene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

3-fluoro-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-11-9-14(18)16(19-10-11)17(21)20-15-8-4-6-12-5-2-3-7-13(12)15/h2-3,5,7,9-10,15H,4,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTWQDQTQDFTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2CCCC3=CC=CC=C23)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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